Methyl 2-methylcyclobutane-1-carboxylate
CAS No.: 14132-44-6
Cat. No.: VC20993907
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14132-44-6 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | methyl 2-methylcyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES | CC1CCC1C(=O)OC |
Canonical SMILES | CC1CCC1C(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 2-methylcyclobutane-1-carboxylate (C₇H₁₂O₂) consists of a cyclobutane core with a methyl group at the 2-position and a methyl carboxylate group at the 1-position. The compound exhibits significant stereochemical diversity due to the presence of two stereogenic centers in the cyclobutane ring.
Basic Structural Parameters
The compound contains a cyclobutane ring with:
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A methyl substituent at position 2
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A methyl carboxylate (COOCH₃) group at position 1
Stereochemical Configuration
The presence of two stereogenic centers at positions 1 and 2 gives rise to multiple stereoisomers:
Physical and Chemical Properties
The physical and chemical properties of methyl 2-methylcyclobutane-1-carboxylate are influenced by its cyclobutane ring structure and functional group orientation.
Chemical Reactivity
The chemical reactivity of methyl 2-methylcyclobutane-1-carboxylate is determined by:
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The strain energy of the cyclobutane ring, which can facilitate ring-opening reactions
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The ester functionality, which is susceptible to hydrolysis, transesterification, and reduction
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The methyl group at the 2-position, which can participate in substitution and elimination reactions
Synthesis Methods
The synthesis of methyl 2-methylcyclobutane-1-carboxylate can be approached through several routes, drawing from methodologies used for related cyclobutane carboxylates.
Stereoselective Synthesis
The stereocontrolled synthesis of specific isomers, such as methyl (1R,2S)-2-methylcyclobutane-1-carboxylate and methyl (1R,2R)-2-methylcyclobutane-1-carboxylate, typically involves:
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Starting with racemic or enantiopure precursors
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Employing stereoselective hydrogenation of exocyclic double bonds
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Using appropriate catalysts and reaction conditions to control stereochemistry
Research on related compounds indicates that the stereochemical outcome of hydrogenation reactions can be controlled by the functional groups attached to the cyclobutane skeleton .
Spectroscopic Characterization
The structural confirmation and purity assessment of methyl 2-methylcyclobutane-1-carboxylate rely on various spectroscopic techniques.
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
-OCH₃ | ~3.7-3.8 | Singlet | 3H |
Cyclobutane CH | ~2.7-3.0 | Multiplet | 1H |
CH₃ on cyclobutane | ~1.0-1.1 | Doublet | 3H |
Cyclobutane CH₂ | ~1.2-2.3 | Complex multiplets | 4H |
Infrared Spectroscopy
Expected characteristic IR absorption bands include:
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C=O stretching: ~1720-1740 cm⁻¹
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C-O stretching: ~1200-1250 cm⁻¹
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C-H stretching (cyclobutane): ~2850-2950 cm⁻¹
Structural Comparison with Related Compounds
The structural features of methyl 2-methylcyclobutane-1-carboxylate can be contextualized by comparing it with related cyclobutane derivatives.
Comparison with Related Carboxylates
Applications and Significance
Synthetic Intermediates
Methyl 2-methylcyclobutane-1-carboxylate serves as a valuable synthetic intermediate in organic synthesis due to:
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The strain energy of the cyclobutane ring, which can be harnessed in ring-opening reactions
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The presence of functional groups that enable various transformations
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The stereochemical complexity that allows for stereoselective synthesis of more complex molecules
Building Blocks for Bioactive Compounds
Cyclobutane-containing compounds, including derivatives of methyl 2-methylcyclobutane-1-carboxylate, have potential applications in medicinal chemistry:
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As conformationally restricted analogs of linear compounds
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As scaffolds for the development of novel pharmaceuticals
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As precursors for the synthesis of natural product analogs
Research in Strained Ring Systems
The study of methyl 2-methylcyclobutane-1-carboxylate contributes to fundamental understanding of:
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Stereochemical control in strained ring systems
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Reactivity patterns of cyclobutane derivatives
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Structure-property relationships in small ring compounds
Future Research Directions
Several promising research avenues for methyl 2-methylcyclobutane-1-carboxylate include:
Stereochemical Investigations
Further research into stereoselective synthesis methods could enable:
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Improved access to specific stereoisomers
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Development of enantioselective catalytic processes
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Exploration of diastereomeric relationships and their influence on reactivity
Expanded Applications
Potential applications that merit investigation include:
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Use as building blocks for natural product synthesis
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Development of novel materials with unique properties
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Exploration as conformationally restricted bioisosteres in medicinal chemistry
Computational Studies
Theoretical investigations could provide valuable insights into:
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Ring strain energy and its contribution to reactivity
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Conformational analysis of the cyclobutane ring
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Prediction of spectroscopic properties and reaction pathways
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